2-amino-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione 2-amino-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15036426
InChI: InChI=1S/C17H13N5O2/c18-22-8-5-15-13(17(22)24)9-12-14(20-15)4-7-21(16(12)23)10-11-3-1-2-6-19-11/h1-9H,10,18H2
SMILES:
Molecular Formula: C17H13N5O2
Molecular Weight: 319.32 g/mol

2-amino-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

CAS No.:

Cat. No.: VC15036426

Molecular Formula: C17H13N5O2

Molecular Weight: 319.32 g/mol

* For research use only. Not for human or veterinary use.

2-amino-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione -

Specification

Molecular Formula C17H13N5O2
Molecular Weight 319.32 g/mol
IUPAC Name 2-amino-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Standard InChI InChI=1S/C17H13N5O2/c18-22-8-5-15-13(17(22)24)9-12-14(20-15)4-7-21(16(12)23)10-11-3-1-2-6-19-11/h1-9H,10,18H2
Standard InChI Key YWHZVPNAKCUWEL-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N

Introduction

The compound 2-amino-8-(2-pyridylmethyl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione is a heterocyclic organic molecule with a fused aromatic system. It belongs to the family of naphthyridines, which are characterized by two pyridine rings fused to form a bicyclic structure. This specific compound features functional groups such as an amino group at position 2 and a pyridylmethyl substituent at position 8, along with a dione functionality spanning positions 1 and 9.

Structural Features

PositionSubstituent/Functional Group
2Amino (-NH2_2)
8Pyridylmethyl (-CH2_2-C5_5H4_4N)
1 and 9Dione (-C=O groups)

The compound's fused pyrido[4,3-b] naphthyridine core provides rigidity and planarity, contributing to its stability and potential biological activity.

Synthesis Overview

Synthesis of this compound likely involves multi-step reactions starting from precursors such as pyridine derivatives. Common methods for constructing naphthyridine frameworks include:

  • Cyclization reactions involving substituted pyridones or pyridines.

  • Functionalization at specific positions using reagents like halides or alkylating agents.

For example:

  • A preformed pyridine ring can be functionalized at position 8 with a pyridylmethyl group via alkylation.

  • The amino group at position 2 can be introduced through nucleophilic substitution or reductive amination.

  • The dione functionality may be introduced through oxidation of corresponding alcohols or ketones.

Applications in Biomedical Research

Naphthyridine derivatives have been extensively studied for their biological activities. While specific data on 2-amino-8-(2-pyridylmethyl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione is limited in the provided sources, related compounds demonstrate potential in:

  • Anticancer Activity: Similar compounds act as kinase inhibitors targeting pathways involved in cell proliferation .

  • Neuroprotection: Naphthyridines have been explored for their role in inhibiting enzymes like phosphodiesterase (PDE5), which are implicated in neurodegenerative diseases such as Alzheimer's .

  • Antimicrobial Properties: Many naphthyridine derivatives exhibit broad-spectrum antimicrobial activity due to their ability to interact with DNA or enzymes critical for pathogen survival .

Key Research Findings

PropertyDetails
PlanarityThe fused ring system ensures planarity, enhancing interactions with biomolecules .
Substitution EffectsSubstituents like the amino group and pyridylmethyl moiety influence solubility and binding affinity .
Biological RelevanceRelated naphthyridines show activity against cancer and neurodegenerative diseases .

Potential Challenges

  • Synthetic Complexity: Multi-step synthesis with precise functionalization may pose challenges in scalability.

  • Stability: The presence of reactive functional groups like diones may affect stability under physiological conditions.

  • Solubility Issues: Aromatic systems often suffer from poor aqueous solubility, which may limit bioavailability.

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